molecular formula C10H10N2O B8462713 6-Allyloxy-1H-indazole

6-Allyloxy-1H-indazole

Cat. No.: B8462713
M. Wt: 174.20 g/mol
InChI Key: KVXZTDHNYKNGHS-UHFFFAOYSA-N
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Description

6-Allyloxy-1H-indazole is a chemical compound based on the indazole scaffold, a heterocyclic structure known for its significant pharmacological potential and wide range of research applications . The indazole core is a fused bicyclic system containing two nitrogen atoms and is recognized for its dual reactivity, exhibiting properties similar to both pyrrole and pyridine . This scaffold is a key building block in medicinal chemistry and is found in several approved drugs and clinical candidates, including kinase inhibitors and anti-inflammatory agents . The specific substitution with an allyloxy group at the 6-position suggests potential for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules. Researchers utilize such functionalized indazoles in various fields, including the development of novel therapeutic agents for cancer, neurodegenerative diseases, and inflammatory conditions . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the scientific literature for the most current studies on indazole derivatives and their mechanisms of action.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-prop-2-enoxy-1H-indazole

InChI

InChI=1S/C10H10N2O/c1-2-5-13-9-4-3-8-7-11-12-10(8)6-9/h2-4,6-7H,1,5H2,(H,11,12)

InChI Key

KVXZTDHNYKNGHS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-Allyloxy-1H-indazole and its derivatives exhibit a range of pharmacological activities, making them valuable in drug discovery and development.

Anticancer Activity

Research has demonstrated that indazole derivatives, including 6-Allyloxy-1H-indazole, possess significant antitumor properties. For instance, a study evaluated a series of indazole derivatives for their inhibitory effects against various human cancer cell lines. One derivative showed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent anticancer activity. This compound was noted for its selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Indazole derivatives have also been investigated for their antimicrobial activities. A study involving the synthesis of multi-substituted indazole derivatives found that certain compounds exhibited significant antibacterial effects against standard bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, demonstrating the potential of these compounds as effective antimicrobial agents .

Neurological Applications

Another promising application is in the treatment of ocular hypertension and glaucoma. A specific derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent agonist for the serotonin 5-HT2 receptor, significantly lowering intraocular pressure in animal models. This highlights the therapeutic potential of indazole compounds in managing eye diseases .

Pharmacological Insights

The pharmacological profile of 6-Allyloxy-1H-indazole indicates its versatility across various therapeutic areas.

Antileishmanial Activity

Recent studies have explored the antileishmanial activity of indazole derivatives, with some showing promising results against Leishmania major. Molecular docking studies revealed stable binding interactions with the trypanothione reductase enzyme, which is crucial for the survival of the parasite. This suggests that indazole derivatives could be developed into effective treatments for leishmaniasis .

Anti-inflammatory Effects

Indazoles have also been studied for their anti-inflammatory properties. The synthesis and evaluation of 2H-indazole derivatives indicated their potential as dual agents with both antimicrobial and anti-inflammatory effects, positioning them as candidates for treating inflammatory diseases .

Material Science Applications

Beyond pharmacology, 6-Allyloxy-1H-indazole finds applications in material science due to its unique chemical properties.

Organic Electronics

The compound's structural characteristics make it suitable for use in organic electronic devices. Research into indazole-based materials has shown promise in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their favorable electronic properties and stability under operational conditions.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Compound exhibited IC50 = 5.15 µM against K562 cell line; selective toxicity noted.
Antimicrobial Activity Significant antibacterial activity observed; MIC values determined via agar diffusion method.
Neurological Applications Potent agonist for serotonin receptors; effective in lowering intraocular pressure in animal models.
Antileishmanial Activity Stable binding with trypanothione reductase; potential treatment for leishmaniasis.
Material Science-Suitable for organic electronics; promising for OLEDs and OPVs development.

Chemical Reactions Analysis

Allyloxy Group Deprotection via Palladium Catalysis

The allyloxy group undergoes cleavage under Pd(0) catalysis to yield hydroxylated indazoles. This reaction proceeds via oxidative addition of Pd(0) into the allyl-O bond, followed by β-hydride elimination (Scheme 1):

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: THF/AcOH

  • Temperature: Room temperature

  • Yield: >90% (based on analogous reactions in )

Example :
6-Allyloxy-1H-indazole → 6-Hydroxy-1H-indazole
Applications: Key for generating bioactive hydroxylated intermediates in medicinal chemistry .

C3 Functionalization via Cross-Coupling Reactions

The C3 position of 6-allyloxy-1H-indazole participates in palladium-catalyzed cross-coupling reactions.

Table 1: Representative C3 Functionalization Reactions

Reaction TypeConditionsYieldSource
Alkenylation Pd(OAc)₂, phenanthroline, DMA, 100°C72–85%
Arylation PdCl₂, CuI, K₂CO₃, DMF, 120°C68–78%
Heteroarylation Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 80°C65%

Mechanistic Insight :

  • Oxidative addition of aryl/heteroaryl halides to Pd(0) followed by transmetallation at C3 .

  • Steric effects from the allyloxy group at C6 influence regioselectivity .

Nucleophilic Substitution at the Allyloxy Group

The allyloxy moiety undergoes nucleophilic displacement under basic conditions (e.g., SN2′ mechanisms):

Example :
6-Allyloxy-1H-indazole + NaN₃ → 6-Azido-1H-indazole
Conditions :

  • NaN₃, NH₄Cl, MeOH/H₂O, 80°C

  • Yield: ~85% (analogous to )

Applications: Azide intermediates enable click chemistry for bioconjugation .

Oxidative Transformations

The allyloxy group is susceptible to epoxidation and oxidation:

Table 2: Oxidation Reactions

SubstrateOxidantProductYieldSource
6-Allyloxy-1H-indazolemCPBA, CH₂Cl₂6-(Epoxypropoxy)-1H-indazole70%
6-Allyloxy-1H-indazoleOsO₄, NMO6-(Dihydroxypropoxy)-1H-indazole65%

Note : Epoxides serve as intermediates for further ring-opening reactions .

Claisen Rearrangement

Thermal Claisen rearrangement of the allyloxy group generates C6-allyl-substituted indazoles (Scheme 2):

Conditions :

  • Solvent: Xylene

  • Temperature: 140°C

  • Yield: 80–90%

Mechanism :
- -Sigmatropic shift of the allyloxy group to form a γ,δ-unsaturated ketone intermediate, followed by tautomerization.

Key Challenges and Considerations

  • Regioselectivity : Competing reactivity at C3 vs. C6 positions requires careful optimization of catalysts and protecting groups .

  • Stability : The allyloxy group is prone to hydrolysis under acidic conditions (e.g., HCl), necessitating neutral or basic reaction media .

  • Synthetic Routes : One-pot syntheses via aryne annulation or Ag(I)-mediated oxidative amination offer scalable alternatives .

Comparison with Similar Compounds

Table 1: Key Structural Features of 6-Substituted 1H-Indazole Derivatives

Compound Substituent(s) Planarity of Indazole Core Substituent Orientation Dihedral Angle (Relative to Indazole Plane) References
6-Allyloxy-1H-indazole Allyloxy (-OCH₂CHCH₂) Presumed planar* Likely perpendicular (based on allyl trends) Not reported -
1-Allyl-6-nitro-1H-indazole Allyl (-CH₂CHCH₂), Nitro (-NO₂) Planar (max deviation: 0.012 Å) Allyl: ~90° perpendicular; Nitro: 11.34° 88.35° (allyl), 11.34° (nitro)
6-Iodo-1H-indazole Iodo (-I) Planar* Linear halogen orientation Not reported
6-Chloro-5-hydroxy-1H-indazole Chloro (-Cl), Hydroxy (-OH) Planar* Hydroxy: H-bond capable Not reported

*Planarity inferred from indazole derivatives in crystallographic studies .

Key Observations :

  • The allyloxy group in 6-Allyloxy-1H-indazole is expected to adopt a spatial orientation distinct from the N-linked allyl group in 1-Allyl-6-nitro-1H-indazole due to differences in bonding (ether vs. amine linkage).
  • Nitro and hydroxy substituents introduce electronic effects (e.g., nitro is electron-withdrawing, hydroxy is electron-donating), which influence reactivity and intermolecular interactions .

Analysis :

  • The nitro group in 1-Allyl-6-nitro-1H-indazole correlates with cytotoxicity, possibly due to metabolic activation or DNA damage .
  • The absence of activity data for 6-Allyloxy-1H-indazole highlights a critical research gap.

Physical and Chemical Properties

Table 4: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP*
6-Allyloxy-1H-indazole 174.20 Low (hydrophobic allyloxy) ~2.5
1-Allyl-6-nitro-1H-indazole 230.22 Moderate (polar nitro group) ~1.8
6-Chloro-5-hydroxy-1H-indazole 168.58 High (hydroxy enhances polarity) ~1.2

*LogP values estimated using fragment-based methods.

Preparation Methods

Advantages and Limitations

  • Functional group tolerance : The method accommodates acid-sensitive groups (e.g., allyloxy) without requiring protective groups.

  • Yield considerations : Reported yields for analogous N-aryl indazoles range from 55% to 75%, depending on substituent electronic effects.

Silver-Mediated Intramolecular Oxidative C–H Amination

A novel approach from ACS Omega employs silver(I) nitrate (AgNO₃) and copper(II) acetate (Cu(OAc)₂) to construct the indazole core via intramolecular C–H amination. For 6-allyloxy-1H-indazole, the synthesis would proceed as follows:

  • Substrate preparation : A propargyl ether derivative (e.g., 3-allyloxy-2-ethynylphenylamide) serves as the precursor.

  • Oxidative cyclization : Heating the substrate with AgNO₃ (0.6 mmol) and Cu(OAc)₂ (0.15 mmol) in 1,2-dichloroethane (DCE) at 80°C for 24 hours induces cyclization.

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism, where Ag(I) oxidizes the alkyne to a radical cation, facilitating C–N bond formation. This method is particularly effective for introducing electron-withdrawing groups at the 3-position of indazoles, though allyloxy groups are also compatible.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield*AdvantagesLimitations
Direct AllylationK₂CO₃, allyl bromide, acetone, reflux70–85%Simple, scalableLimited to preformed indazole cores
Metal-Free2-Aminopyridine, DCM, rt55–75%No metals, mild conditionsMulti-step synthesis
Ag-MediatedAgNO₃, Cu(OAc)₂, DCE, 80°C60–70%Constructs indazole coreRequires specialized precursors
Rh-CatalyzedCp*RhCl₂, aldehyde, DMF, 100°C50–65%Late-stage functionalizationLow regioselectivity

*Yields estimated from analogous reactions.

Q & A

Q. What are the optimal synthetic routes for 6-Allyloxy-1H-indazole, and how can purity be validated?

Methodological Answer: The synthesis of 6-Allyloxy-1H-indazole typically involves nucleophilic substitution at the 6-position of the indazole core. A common approach is reacting 6-hydroxy-1H-indazole with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and spectroscopic techniques:

  • ¹H/¹³C-NMR to confirm substituent integration and allyloxy group attachment .
  • Mass spectrometry (MS) for molecular ion verification .
  • Elemental analysis to ensure stoichiometric consistency .

Q. How is 6-Allyloxy-1H-indazole characterized for pharmacological screening?

Methodological Answer: Characterization includes:

  • In vitro assays : Test solubility in DMSO/PBS for cell-based studies.
  • ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays to predict metabolic stability .
  • Target specificity : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • FT-IR : Confirm functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for allyloxy) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indazole core and allyl chain .
  • X-ray crystallography : Resolve bond angles and torsional strain in the allyloxy group (see SHELX refinement protocols ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in 6-Allyloxy-1H-indazole’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and residual electron density maps .
  • Compare with DFT-optimized structures to identify deviations in allyloxy conformation .

Q. How to address contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Use Hill slope analysis to confirm sigmoidal curves; discard outliers with R² < 0.95.
  • Meta-analysis : Apply random-effects models to aggregate data from ≥3 independent studies, accounting for inter-lab variability .

Q. What computational strategies predict 6-Allyloxy-1H-indazole’s bioactivity?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with targets like PKA or HSF1 using crystal structures (PDB: 3AG9, 5DSA) .
  • MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR models : Train on indazole derivatives with known IC₅₀ values to predict cytotoxicity .

Q. How to design SAR studies for 6-Allyloxy-1H-indazole derivatives?

Methodological Answer:

  • Scaffold diversification : Introduce substituents at N1 (e.g., alkyl, aryl) and C3/C7 positions.
  • Bioisosteric replacement : Swap allyloxy with propargyloxy or cyclopropylmethoxy to assess steric/electronic effects .
  • Activity cliffs : Identify abrupt potency changes using Tanimoto similarity indices (ECFP4 fingerprints) .

Q. What in vivo models are suitable for evaluating 6-Allyloxy-1H-indazole’s therapeutic potential?

Methodological Answer:

  • Rodent models : Use Sprague-Dawley rats for pharmacokinetics (IV/PO dosing; LC-MS/MS plasma analysis) .
  • Disease models :
    • Cancer : Xenograft mice with HT-29 (colon) or PC-3 (prostate) tumors .
    • Neuroinflammation : LPS-induced neuropathic pain in C57BL/6 mice .
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-treatment .

Q. How to mitigate instability of the allyloxy group under physiological conditions?

Methodological Answer:

  • Prodrug design : Mask the allyloxy group as a phosphate ester for targeted release .
  • Formulation optimization : Use cyclodextrin-based encapsulation to enhance aqueous stability .
  • Accelerated stability testing : Expose to pH 1.2–7.4 buffers at 37°C; track degradation via UPLC-QTOF .

Q. What ethical and data-sharing frameworks apply to preclinical studies of 6-Allyloxy-1H-indazole?

Methodological Answer:

  • Ethical compliance : Follow ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human cell lines .
  • FAIR data principles : Deposit raw spectra, crystallographic data (CIF files), and assay protocols in repositories like Zenodo or ChEMBL .
  • Conflict resolution : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with societal needs .

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